molecular formula C11H15BrO B1275796 Benzyl 4-bromobutyl ether CAS No. 60789-54-0

Benzyl 4-bromobutyl ether

Cat. No. B1275796
CAS RN: 60789-54-0
M. Wt: 243.14 g/mol
InChI Key: ZQRVGYAMRJVUAK-UHFFFAOYSA-N
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Patent
US05677432

Procedure details

To a warm mixture of sodium hydroxide (240 g, 6 mol) in 260 mL water there is added benzylalcohol (174 g, 1.61 mol), 1,4-dibromobutane (624 g, 2.88 mol), 10 g aliquat 336, and 150 mL toluene with good stirring. The temperature of the reaction mixture rises slowly to about 60° C. and is kept below this temperature by slight cooling. When the temperature of the mixture drops the cooling bath is removed and the reaction mixture is stirred for an additional hour, then poured in 500 mL water. The product is extracted with 750 mL toluene and the organic layer is washed with 3×500 mL water, then dried, evaporated and purified by bulb-to-bulb distillation at 0,2 mmHg. This gives first 1,4-dibromobutane, then an intermediate fraction and then the product. After redistillation of the intermediate fraction there is obtained a total of 260 g of the product (1.07 mol, 66% yield, probably contaminated with some 1,4-dibenzyloxycompound) with bp 130° C. (0.2 mmHg). The product is used as such in the next step. 1H-NMR (CCl4): δ 1.4-2.1 (m, 4H), 3.3 (2t, 4H), 4.3 (s, 2II), 7.2 (s, 5H).
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
624 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.C1(C)C=CC=CC=1>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:3]([O:10][CH2:15][CH2:14][CH2:13][CH2:12][Br:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
174 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
624 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises slowly to about 60° C.
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
poured in 500 mL water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with 750 mL toluene
WASH
Type
WASH
Details
the organic layer is washed with 3×500 mL water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
purified by bulb-to-bulb distillation at 0,2 mmHg
DISTILLATION
Type
DISTILLATION
Details
After redistillation of the intermediate fraction there

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 260 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.